molecular formula C11H12O5 B025546 4-(Carboxymethyl)-2-ethoxybenzoic acid CAS No. 220438-80-2

4-(Carboxymethyl)-2-ethoxybenzoic acid

Cat. No.: B025546
CAS No.: 220438-80-2
M. Wt: 224.21 g/mol
InChI Key: PRZWZRNYTRQDLH-UHFFFAOYSA-N
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Description

4-(Carboxymethyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxymethyl group and an ethoxy group attached to the benzene ring

Scientific Research Applications

4-(Carboxymethyl)-2-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Safety and Hazards

While specific safety data for “4-(Carboxymethyl)-2-ethoxybenzoic acid” is not available, similar compounds like 4-(Carboxymethyl)phenylboronic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Research into carboxymethyl derivatives is ongoing, with potential applications in various fields. For example, carboxymethyl chitosan-based hydrogels have been studied for their potential use in drug delivery, tissue engineering, and wound dressing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid typically involves the carboxymethylation of 2-ethoxybenzoic acid. This can be achieved through a series of reactions, including esterification and subsequent hydrolysis. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carboxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-(Carboxymethyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Carboxymethyl)-2-hydroxybenzoic acid: Contains a hydroxy group instead of an ethoxy group.

    4-(Carboxymethyl)-2-chlorobenzoic acid: Features a chlorine atom in place of the ethoxy group.

Uniqueness

4-(Carboxymethyl)-2-ethoxybenzoic acid is unique due to the presence of both the carboxymethyl and ethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(carboxymethyl)-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZWZRNYTRQDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176522
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220438-80-2
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Carboxymethyl)-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(Carboxymethyl)-2-ethoxybenzoic acid in the synthesis of Repaglinide?

A1: this compound serves as a crucial starting material in a novel synthesis method for Repaglinide []. This method involves several steps:

    Q2: Are there any known impurities formed during the synthesis of Repaglinide using this method?

    A2: While the provided abstract [] doesn't specify impurities, a separate study [] details the characterization and crystal structures of a significant impurity encountered during Repaglinide synthesis. Although the specific synthetic route isn't mentioned in that study, it highlights the importance of understanding and controlling impurities in pharmaceutical manufacturing.

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